Cas no 869494-16-6 (Tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate)

Tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate structure
869494-16-6 structure
Produktname:Tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate
CAS-Nr.:869494-16-6
MF:C10H18N2O2
MW:198.262122631073
MDL:MFCD17012736
CID:830278
PubChem ID:55282293

Tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate Chemische und physikalische Eigenschaften

Namen und Kennungen

    • tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate
    • 3,6-Diaza-bicyclo[3.1.1]heptane-6-carboxylic acid tert-butyl ester
    • 3,6-Diazabicyclo[3.1.1]heptane-6-carboxylic acid tert-butyl ester
    • 6-BOC-3,6-DIAZABICYCLO[3.1.1]HEPTANE
    • 6-Boc-3,6-diaza-bicyclo[3.1.1]heptane
    • 6-(tert-Butyloxycarbonyl)-3,6-diazabicyclo[3.1.1]heptane
    • tert-butyl (1S,5R)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate
    • AMOT0127
    • OUFBVDKNEWUFHP-UHFFFAOYSA-N
    • BCP18052
    • BBL102490
    • 3690AC
    • STL556293
    • SY025488
    • AM804445
    • MFC
    • SB39206
    • 1,1-Dimethylethyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate (ACI)
    • tert-Butyl 3,6-diazabicyclo[3.1.1]heptan-6-carboxylate
    • DS-15580
    • tert-Butyl3,6-diazabicyclo[3.1.1]heptane-6-carboxylate
    • EN300-190611
    • AU-004/43508096
    • MFCD17016736
    • CS-0029696
    • SCHEMBL402018
    • DB-088198
    • 869494-16-6
    • AKOS016003437
    • 6-(tert-butoxycarbonyl)-3,6-diazabicyclo[3.1.1]heptane
    • DTXSID20735564
    • Tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate
    • MDL: MFCD17012736
    • Inchi: 1S/C10H18N2O2/c1-10(2,3)14-9(13)12-7-4-8(12)6-11-5-7/h7-8,11H,4-6H2,1-3H3
    • InChI-Schlüssel: OUFBVDKNEWUFHP-UHFFFAOYSA-N
    • Lächelt: O=C(N1C2CC1CNC2)OC(C)(C)C

Berechnete Eigenschaften

  • Genaue Masse: 198.136827821g/mol
  • Monoisotopenmasse: 198.136827821g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 14
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 237
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 2
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topologische Polaroberfläche: 41.6

Experimentelle Eigenschaften

  • Dichte: 1.104
  • Siedepunkt: 276℃ at 760 mmHg
  • Flammpunkt: 121℃

Tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate Sicherheitsinformationen

Tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20111098-250G
tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate
869494-16-6 97%
250g
¥ 7,543.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20111098-250G
tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate
869494-16-6 97%
250g
¥ 10,480.00 2023-03-06
Enamine
EN300-148516-1.0g
tert-butyl (1R,5S)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate
869494-16-6
1g
$425.0 2023-05-02
ChemScence
CS-0029696-25g
tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate
869494-16-6 99.78%
25g
$380.0 2022-04-26
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20111098-50G
tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate
869494-16-6 97%
50g
¥ 3,564.00 2023-04-13
ChemScence
CS-0029696-5g
tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate
869494-16-6 99.78%
5g
$85.0 2022-04-26
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20111098-25G
tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate
869494-16-6 97%
25g
¥ 2,970.00 2023-03-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBN20111098-100G
tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate
869494-16-6 97%
100g
¥ 6,765.00 2023-03-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-GD876-1g
Tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate
869494-16-6 97%
1g
339.0CNY 2021-08-03
eNovation Chemicals LLC
Y1123978-1g
3,6-Diaza-bicyclo[3.1.1]heptane-6-carboxylic acid tert-butyl ester
869494-16-6 95%
1g
$155 2024-07-28

Tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  7 h, 3 atm, 60 °C
Referenz
Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors
Loriga, Giovanni; et al, Bioorganic & Medicinal Chemistry, 2006, 14(3), 676-691

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ;  6 h, reflux
2.1 Reagents: 1-Dodecanethiol ,  Lithium hydroxide Solvents: Dimethylformamide ;  2 h, rt
Referenz
Concise synthesis of N3- and N6-monoprotected 3,6-diazabicyclo[3.1.1]heptanes; useful intermediates for the preparation of novel bridged bicyclic piperazines
Walker, Daniel P.; et al, Tetrahedron Letters, 2012, 53(47), 6332-6334

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ;  overnight, 0 °C → rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  7 h, 3 atm, 60 °C
Referenz
Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors
Loriga, Giovanni; et al, Bioorganic & Medicinal Chemistry, 2006, 14(3), 676-691

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  7 h, 3 atm, 60 °C
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  overnight, 0 °C → rt; rt → 0 °C
2.2 Reagents: Sodium hydroxide Solvents: Diethyl ether ,  Water
3.1 Solvents: Tetrahydrofuran ;  overnight, 0 °C → rt
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  7 h, 3 atm, 60 °C
Referenz
Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors
Loriga, Giovanni; et al, Bioorganic & Medicinal Chemistry, 2006, 14(3), 676-691

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Solvents: Dimethylformamide ;  10 h, 80 °C
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Toluene ;  24 h, 80 °C
3.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ;  24 h, 60 psi, rt
4.1 Reagents: Calcium chloride ,  Sodium borohydride Solvents: Methanol ;  0 °C → 10 °C; 5 h, 10 °C
5.1 Solvents: Pyridine ;  0 °C → rt; 24 h, rt
6.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ;  6 h, reflux
7.1 Reagents: 1-Dodecanethiol ,  Lithium hydroxide Solvents: Dimethylformamide ;  2 h, rt
Referenz
Concise synthesis of N3- and N6-monoprotected 3,6-diazabicyclo[3.1.1]heptanes; useful intermediates for the preparation of novel bridged bicyclic piperazines
Walker, Daniel P.; et al, Tetrahedron Letters, 2012, 53(47), 6332-6334

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Calcium chloride ,  Sodium borohydride Solvents: Methanol ;  0 °C → 10 °C; 5 h, 10 °C
2.1 Solvents: Pyridine ;  0 °C → rt; 24 h, rt
3.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ;  6 h, reflux
4.1 Reagents: 1-Dodecanethiol ,  Lithium hydroxide Solvents: Dimethylformamide ;  2 h, rt
Referenz
Concise synthesis of N3- and N6-monoprotected 3,6-diazabicyclo[3.1.1]heptanes; useful intermediates for the preparation of novel bridged bicyclic piperazines
Walker, Daniel P.; et al, Tetrahedron Letters, 2012, 53(47), 6332-6334

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  2.5 h, 0 °C
1.2 Reagents: Water ;  rt
2.1 Reagents: Potassium carbonate ,  Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Toluene ;  4 h, reflux
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  7 h, 3 atm, 60 °C
4.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  overnight, 0 °C → rt; rt → 0 °C
4.2 Reagents: Sodium hydroxide Solvents: Diethyl ether ,  Water
5.1 Solvents: Tetrahydrofuran ;  overnight, 0 °C → rt
6.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  7 h, 3 atm, 60 °C
Referenz
Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors
Loriga, Giovanni; et al, Bioorganic & Medicinal Chemistry, 2006, 14(3), 676-691

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Solvents: Toluene ;  60 h, reflux
2.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; overnight, 0 °C → rt
3.1 Reagents: Triethylamine Solvents: Dichloromethane ;  2.5 h, 0 °C
3.2 Reagents: Water ;  rt
4.1 Reagents: Potassium carbonate ,  Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Toluene ;  4 h, reflux
5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  7 h, 3 atm, 60 °C
6.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  overnight, 0 °C → rt; rt → 0 °C
6.2 Reagents: Sodium hydroxide Solvents: Diethyl ether ,  Water
7.1 Solvents: Tetrahydrofuran ;  overnight, 0 °C → rt
8.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  7 h, 3 atm, 60 °C
Referenz
Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors
Loriga, Giovanni; et al, Bioorganic & Medicinal Chemistry, 2006, 14(3), 676-691

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: 1-Dodecanethiol ,  Lithium hydroxide Solvents: Dimethylformamide ;  2 h, rt
Referenz
Concise synthesis of N3- and N6-monoprotected 3,6-diazabicyclo[3.1.1]heptanes; useful intermediates for the preparation of novel bridged bicyclic piperazines
Walker, Daniel P.; et al, Tetrahedron Letters, 2012, 53(47), 6332-6334

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate ,  Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Toluene ;  4 h, reflux
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  7 h, 3 atm, 60 °C
3.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  overnight, 0 °C → rt; rt → 0 °C
3.2 Reagents: Sodium hydroxide Solvents: Diethyl ether ,  Water
4.1 Solvents: Tetrahydrofuran ;  overnight, 0 °C → rt
5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  7 h, 3 atm, 60 °C
Referenz
Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors
Loriga, Giovanni; et al, Bioorganic & Medicinal Chemistry, 2006, 14(3), 676-691

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Toluene ;  24 h, 80 °C
2.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ;  24 h, 60 psi, rt
3.1 Reagents: Calcium chloride ,  Sodium borohydride Solvents: Methanol ;  0 °C → 10 °C; 5 h, 10 °C
4.1 Solvents: Pyridine ;  0 °C → rt; 24 h, rt
5.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ;  6 h, reflux
6.1 Reagents: 1-Dodecanethiol ,  Lithium hydroxide Solvents: Dimethylformamide ;  2 h, rt
Referenz
Concise synthesis of N3- and N6-monoprotected 3,6-diazabicyclo[3.1.1]heptanes; useful intermediates for the preparation of novel bridged bicyclic piperazines
Walker, Daniel P.; et al, Tetrahedron Letters, 2012, 53(47), 6332-6334

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
Referenz
Identification and pharmacological characterization of 3,6-diazabicyclo[3.1.1]heptane-3-carboxamides as novel ligands for the α4β2 and α6/α3β2β3 nicotinic acetylcholine receptors (nAChRs)
Strachan, Jon-Paul; et al, European Journal of Medicinal Chemistry, 2014, 86, 60-74

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Solvents: Pyridine ;  0 °C → rt; 24 h, rt
2.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ;  6 h, reflux
3.1 Reagents: 1-Dodecanethiol ,  Lithium hydroxide Solvents: Dimethylformamide ;  2 h, rt
Referenz
Concise synthesis of N3- and N6-monoprotected 3,6-diazabicyclo[3.1.1]heptanes; useful intermediates for the preparation of novel bridged bicyclic piperazines
Walker, Daniel P.; et al, Tetrahedron Letters, 2012, 53(47), 6332-6334

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol ;  24 h, 60 psi, rt
2.1 Reagents: Calcium chloride ,  Sodium borohydride Solvents: Methanol ;  0 °C → 10 °C; 5 h, 10 °C
3.1 Solvents: Pyridine ;  0 °C → rt; 24 h, rt
4.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ;  6 h, reflux
5.1 Reagents: 1-Dodecanethiol ,  Lithium hydroxide Solvents: Dimethylformamide ;  2 h, rt
Referenz
Concise synthesis of N3- and N6-monoprotected 3,6-diazabicyclo[3.1.1]heptanes; useful intermediates for the preparation of novel bridged bicyclic piperazines
Walker, Daniel P.; et al, Tetrahedron Letters, 2012, 53(47), 6332-6334

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; overnight, 0 °C → rt
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  2.5 h, 0 °C
2.2 Reagents: Water ;  rt
3.1 Reagents: Potassium carbonate ,  Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Toluene ;  4 h, reflux
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  7 h, 3 atm, 60 °C
5.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  overnight, 0 °C → rt; rt → 0 °C
5.2 Reagents: Sodium hydroxide Solvents: Diethyl ether ,  Water
6.1 Solvents: Tetrahydrofuran ;  overnight, 0 °C → rt
7.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  7 h, 3 atm, 60 °C
Referenz
Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors
Loriga, Giovanni; et al, Bioorganic & Medicinal Chemistry, 2006, 14(3), 676-691

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  overnight, 0 °C → rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Diethyl ether ,  Water
2.1 Solvents: Tetrahydrofuran ;  overnight, 0 °C → rt
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  7 h, 3 atm, 60 °C
Referenz
Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors
Loriga, Giovanni; et al, Bioorganic & Medicinal Chemistry, 2006, 14(3), 676-691

Tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate Raw materials

Tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate Preparation Products

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